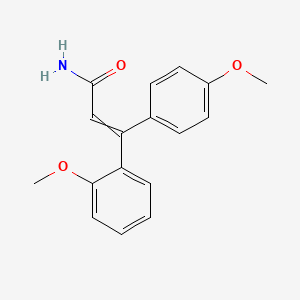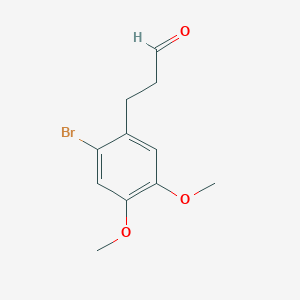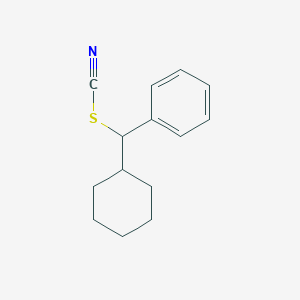![molecular formula C15H18F3NO B12630211 (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one CAS No. 919997-39-0](/img/structure/B12630211.png)
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one is an organic compound characterized by the presence of trifluoromethyl and imino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one typically involves the reaction of 2,2-dimethyl-3-oxopentanoic acid with 2-methylphenylamine in the presence of trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imino group can form hydrogen bonds with specific amino acid residues, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-chlorophenyl)imino]hexan-3-one
- (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-fluorophenyl)imino]hexan-3-one
Uniqueness
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Propriétés
Numéro CAS |
919997-39-0 |
|---|---|
Formule moléculaire |
C15H18F3NO |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
6,6,6-trifluoro-2,2-dimethyl-5-(2-methylphenyl)iminohexan-3-one |
InChI |
InChI=1S/C15H18F3NO/c1-10-7-5-6-8-11(10)19-12(15(16,17)18)9-13(20)14(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
KYNUVZLZJBEBEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(CC(=O)C(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)

![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)

